molecular formula C19H21BN2O4S B1389128 1-(Phenylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine CAS No. 942919-24-6

1-(Phenylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine

Cat. No.: B1389128
CAS No.: 942919-24-6
M. Wt: 384.3 g/mol
InChI Key: IRLJTHCRQATLLB-UHFFFAOYSA-N
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Description

Scope and Significance of Research

1-(Phenylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine (CAS: 942919-24-6) bridges the fields of organoboron chemistry and heterocyclic synthesis. Its boronic ester group enables participation in Suzuki-Miyaura cross-coupling reactions, making it valuable for constructing complex biaryl systems. The pyrrolo[2,3-b]pyridine core, a bioisostere of purine, confers potential biological activity, particularly in kinase inhibition. Recent studies emphasize its role in targeting cyclin-dependent kinases (CDKs) and fibroblast growth factor receptors (FGFRs).

Historical Context and Discovery

The pyrrolo[2,3-b]pyridine scaffold was first synthesized in the 1960s via Madelung and Fischer indole-type cyclizations. Boronic acid derivatives of this system gained prominence in the 2000s with advances in borylation techniques. The specific compound was reported in 2010 as part of efforts to develop kinase inhibitors, with optimized routes published by PharmaBlock Sciences. Its discovery aligns with broader trends in leveraging boron-containing heterocycles for drug design.

Nomenclature and Synonyms

The compound adheres to IUPAC naming conventions, with systematic and common synonyms documented across sources:

Systematic Name Common Synonyms CAS Number
1-(Benzenesulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine 1-(Phenylsulfonyl)-4-(pinacolboranyl)pyrrolo[2,3-b]pyridine; PB-0123 942919-24-6

Key identifiers:

  • Molecular formula: C₁₉H₂₁BN₂O₄S
  • Molecular weight: 384.26 g/mol

Overview of Related Pyrrolo[2,3-b]pyridine Derivatives

Structural analogs demonstrate diverse pharmacological and synthetic applications:

Derivative Substituents Key Applications
5-Fluoro-2-iodo variant F at C5, I at C2 Radiopharmaceutical precursor
3-Boronic acid pinacol ester Bpin at C3 Suzuki-Miyaura coupling
4-(4-Methylpiperazinyl) analog Piperazine at C4 CDK8 inhibition
Nitro-substituted derivative NO₂ at C5 Electrophilic substitution studies

These derivatives underscore the scaffold’s adaptability for functionalization at multiple positions.

Properties

IUPAC Name

1-(benzenesulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BN2O4S/c1-18(2)19(3,4)26-20(25-18)16-10-12-21-17-15(16)11-13-22(17)27(23,24)14-8-6-5-7-9-14/h5-13H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRLJTHCRQATLLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C=CN(C3=NC=C2)S(=O)(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90662919
Record name 1-(Benzenesulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90662919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942919-24-6
Record name 1-(Benzenesulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90662919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Suzuki-Miyaura Cross-Coupling to Introduce the Boronate Ester

  • Starting from 5-bromo-1H-pyrrolo[2,3-b]pyridine, the boronate ester moiety is introduced via a Suzuki coupling with bis(pinacolato)diboron or a related boron reagent.
  • The reaction employs [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) as the catalyst, potassium carbonate as the base, and a solvent mixture of dioxane and water (typically 2.5:1 ratio).
  • The reaction is conducted under a nitrogen atmosphere at approximately 80 °C to reflux for 1 to 16 hours.
  • After completion, the reaction mixture is cooled, acidified, and extracted with ethyl acetate. Purification often involves ion-exchange resin treatment to remove palladium residues and other impurities.

Introduction of the Phenylsulfonyl Group

  • The phenylsulfonyl group is typically introduced by treating the pyrrolo[2,3-b]pyridine intermediate with p-toluenesulfonyl chloride (tosyl chloride) or similar sulfonylating agents.
  • The reaction is performed in a biphasic system of dichloromethane and aqueous sodium hydroxide at 0 °C to room temperature.
  • Catalytic tetrabutylammonium hydrogen sulfate may be added to facilitate phase transfer.
  • The mixture is stirred for 1 to 12 hours, then worked up by filtration and extraction.

Bromination and Further Functionalization

  • Bromination at the 3-position of the pyrrolo[2,3-b]pyridine ring can be achieved using bromine in chloroform or N-bromosuccinimide (NBS) in dichloromethane or tetrahydrofuran (THF).
  • The reaction temperature is maintained between 0 °C and room temperature for 10 minutes to 16 hours depending on conditions.
  • This step allows further substitution or coupling reactions if required.

Purification and Final Isolation

  • After the synthetic steps, the crude product is purified by extraction, filtration through Celite, washing with brine, drying over sodium sulfate, and concentration.
  • Ion-exchange resins (e.g., DOWEX 50WX2-400) can be used to remove residual metal catalysts.
  • Final purification may involve recrystallization or chromatography to achieve high purity (typically >95%).

Summary Table of Typical Reaction Conditions

Step Reagents & Catalysts Solvent(s) Temperature Time Notes
Suzuki Coupling (boronate ester introduction) [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), K2CO3 Dioxane/Water (2.5:1) 80 °C to reflux 1–16 hours N2 atmosphere, followed by acid workup
Phenylsulfonylation p-Toluenesulfonyl chloride, tetrabutylammonium hydrogen sulfate (catalytic) Dichloromethane / 6N NaOH aqueous 0 °C to RT 1–12 hours Biphasic system, phase transfer catalyst
Bromination Br2 or NBS, base (triethylamine) Chloroform, DCM, or THF 0 °C to RT 10 min to 16 hours Enables further substitution
Purification Ion-exchange resin, Celite filtration Methanol, ethyl acetate RT 1–3 hours Removes metal impurities

Research Findings and Optimization Notes

  • The Suzuki coupling is a critical step for installing the boronate ester, with catalyst loading around 5 mol% palladium complex providing efficient conversion.
  • The use of potassium carbonate as a base in aqueous-organic solvent mixtures ensures good solubility and reaction rates.
  • Bromination conditions must be carefully controlled to avoid over-bromination or decomposition.
  • Phenylsulfonylation under biphasic conditions with phase transfer catalysts improves yield and selectivity.
  • Ion-exchange resin treatment is effective for removing palladium residues, improving product purity for subsequent biological or synthetic applications.
  • The overall synthetic route is modular, allowing for variation in substituents on the pyrrolo[2,3-b]pyridine core for medicinal chemistry exploration.

Chemical Reactions Analysis

Types of Reactions

1-(Phenylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine can undergo various chemical reactions, including:

    Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The boronate ester can be reduced to form boronic acids.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boronate ester site.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions involving bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfone derivatives, while reduction could produce boronic acids.

Scientific Research Applications

Synthetic Routes

The synthesis of this compound typically involves multiple steps:

  • Formation of the Pyrrolo Core : Starting from an appropriate precursor through cyclization reactions.
  • Sulfonylation : The attachment of the phenylsulfonyl group is performed using phenylsulfonyl chloride under basic conditions.
  • Boronate Ester Formation : This is achieved via palladium-catalyzed cross-coupling reactions (Suzuki coupling) with aryl halides.

Organic Chemistry

The compound serves as a versatile building block in organic synthesis. Its boronate ester functionality allows it to participate in cross-coupling reactions to form carbon-carbon bonds. This property is particularly valuable in the synthesis of complex organic molecules.

Medicinal Chemistry

Research indicates that this compound has potential applications in drug development. Its structure allows for modifications that can lead to new pharmacologically active compounds. The presence of the sulfonyl group enhances its ability to interact with biological targets, potentially influencing enzyme activities or receptor bindings.

Materials Science

In materials science, this compound is investigated for its ability to form novel materials with specific properties. Its unique structural characteristics enable it to be used in the development of polymers and other advanced materials.

Case Studies

Several studies have highlighted the applications of this compound:

  • Drug Development : A study demonstrated that derivatives of this compound showed promising results as inhibitors in specific enzymatic pathways related to cancer cell proliferation.
  • Material Synthesis : Research indicated that incorporating this compound into polymer matrices enhanced mechanical properties and thermal stability.

Mechanism of Action

The mechanism of action of 1-(Phenylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of signaling pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences and similarities with analogs:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Features Applications References
1-(Phenylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-B]pyridine 886547-94-0 C₁₉H₂₁BN₂O₄S 384.26 Phenylsulfonyl group at 1-position; boronate at 4-position Suzuki coupling; drug discovery
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine 942919-26-8 C₁₃H₁₇BN₂O₂ 260.10 Unprotected NH at 1-position; boronate at 4-position Intermediate for functionalization
3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine 1620575-05-4 C₁₃H₁₆BFN₂O₂ 262.09 Fluorine at 3-position; boronate at 5-position Electronic modulation in medicinal chemistry
2-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine N/A C₂₄H₄₁BN₂O₂Si 428.50 Bulky triisopropylsilyl group; ethyl at 2-position Steric hindrance studies
1-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole 1241950-72-0 C₁₄H₂₄BN₃O₄ 309.17 Boc-protected pyrazole; boronate at 4-position Peptide coupling; polymer synthesis

Suzuki-Miyaura Cross-Coupling

The target compound and analogs are pivotal in palladium-catalyzed cross-coupling reactions (). For example:

  • In , a related pyrazole boronate was coupled with aryl halides to synthesize M1 muscarinic receptor modulators .
  • The phenylsulfonyl group may stabilize the boronate during coupling, though reaction yields depend on the electronic nature of substituents .

Stability and Handling

  • Storage Conditions : The target compound requires stringent storage (-20°C under inert gas), whereas TIPS-protected analogs (e.g., ) may tolerate ambient conditions briefly .
  • Hazard Profile : The target compound carries warnings for skin/eye irritation (H315, H319), common in sulfonyl-containing compounds .

Biological Activity

1-(Phenylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine is a compound notable for its potential biological activities, particularly in the field of cancer therapy. With a molecular formula of C19H21BN2O4S and a molecular weight of 384.26 g/mol, this compound has garnered attention for its structural features that may contribute to its pharmacological properties.

  • CAS Number : 2058052-40-5
  • Molecular Weight : 384.26 g/mol
  • Molecular Formula : C19H21BN2O4S

The biological activity of this compound is primarily attributed to its interaction with various protein kinases. Research indicates that it may act as an inhibitor of specific kinases involved in cancer cell proliferation and survival. For instance, it has been shown to bind effectively to the inactive conformation of cyclin-dependent kinases (CDKs), which are critical targets in cancer therapy due to their role in cell cycle regulation .

Inhibition of Kinases

Studies have demonstrated that compounds similar to this compound exhibit significant inhibitory activity against various kinases:

  • CDK4/6 Inhibition : The compound shows a strong binding affinity for CDK4/6, which are often overactive in cancer cells. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancerous tissues .

Anti-Cancer Activity

In vitro studies have indicated that this compound can induce apoptosis in several cancer cell lines:

  • Case Study 1 : In a study involving breast cancer cell lines, treatment with the compound resulted in a significant decrease in cell viability and an increase in apoptotic markers.
  • Case Study 2 : A similar effect was observed in lung cancer cell lines where the compound led to G1 phase arrest and subsequent apoptosis through caspase activation.

Data Table: Biological Activity Summary

Biological Activity Effect Observed Reference
CDK4/6 InhibitionReduced cell proliferation
Induction of ApoptosisIncreased apoptotic markers
Cell Cycle ArrestG1 phase arrest in cancer cells

Safety and Toxicity

Preliminary toxicity assessments have indicated that while the compound has potent biological activities, it also exhibits some cytotoxic effects on non-cancerous cells at higher concentrations. Further studies are needed to establish a safe therapeutic window.

Q & A

Q. Table 1: Synthetic Routes and Yields

StepReagents/ConditionsYield RangePurity (HPLC/GC)Reference
BoronationPd(PPh₃)₄, Na₂CO₃, DME/H₂O, 105°C50–70%≥97%
SulfonylationNaH, MeI, THF, 0°C→rt60–80%95–98%
PurificationColumn chromatography (SiO₂)40–65%>99%

How is this compound characterized, and what analytical techniques resolve structural ambiguities?

Basic Research Focus
Characterization relies on:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., δ 8.2–8.5 ppm for pyrrolo[2,3-b]pyridine protons) .
  • HRMS : Validates molecular weight (e.g., [M+H]⁺ calculated for C₁₉H₂₁BN₂O₄S: 376.0153; observed: 376.0156) .
  • X-ray Crystallography : Resolves ambiguities in regiochemistry (e.g., fused-ring torsion angles) .

Advanced Tip : Discrepancies in aromatic proton splitting patterns can arise from steric hindrance near the sulfonyl group. Use NOESY to confirm spatial arrangements .

What are its key reactivity patterns in cross-coupling reactions?

Basic Research Focus
The boronate ester moiety enables:

  • Suzuki-Miyaura Coupling : Reacts with aryl halides (e.g., 3,4-dimethoxyphenylboronic acid) using Pd catalysts to form biaryl derivatives .
  • Borylation Optimization : Higher yields are achieved under inert atmospheres (argon) with degassed solvents .

Q. Table 2: Cross-Coupling Applications

SubstrateCatalystConditionsApplicationReference
Aryl HalidesPd(PPh₃)₄DME/H₂O, 105°CKinase inhibitor intermediates
Heteroaryl ChloridesCuI/Pd(dba)₂DMF, 80°CAntibacterial agents

How do structural modifications (e.g., substituents on the pyrrole/pyridine rings) influence biological activity?

Q. Advanced Research Focus

  • Sulfonyl Group : Enhances metabolic stability but may reduce solubility. Removal decreases kinase inhibition (IC₅₀ increases from 10 nM to >1 µM) .
  • Boronate Position : 4-Substituted derivatives show higher affinity for ATP-binding pockets (e.g., FGFR1 inhibition) .
  • Halogenation : 4-Chloro analogs exhibit improved antiparasitic activity against T. cruzi (EC₅₀: 0.5 µM vs. 2 µM for unsubstituted) .

Data Contradiction Alert : Some studies report conflicting SAR for morpholinomethyl substitutions; computational docking (e.g., AutoDock Vina) is recommended to validate binding modes .

What computational methods predict its reactivity and interactions with biological targets?

Q. Advanced Research Focus

  • Docking Studies : Used to model interactions with kinases (e.g., VEGFR2, FGFR1). PyMol and Schrödinger Suite visualize hydrogen bonding with catalytic lysine residues .
  • DFT Calculations : Predict regioselectivity in electrophilic substitutions (e.g., Fukui indices highlight C-3 as most nucleophilic) .
  • MD Simulations : Assess stability of protein-ligand complexes over 100 ns trajectories (RMSD <2 Å indicates strong binding) .

How can researchers resolve contradictions in spectroscopic or biological activity data?

Q. Advanced Research Focus

  • Reproducibility Checks : Ensure reaction conditions (e.g., anhydrous solvents, inert atmosphere) match literature protocols .
  • Orthogonal Validation : Combine LC-MS, HRMS, and 2D NMR (HSQC, HMBC) to confirm structural assignments .
  • Meta-Analysis : Compare bioactivity datasets across studies (e.g., IC₅₀ values in kinase assays) to identify outliers .

Example Resolution : Discrepancies in reported IC₅₀ values for Rho-kinase inhibition were traced to differences in assay pH (7.4 vs. 6.5), affecting protonation states .

What are its applications in developing fluorescent probes or optical materials?

Q. Advanced Research Focus

  • Fluorescent Derivatives : Substituents like imine groups (e.g., pyrrolo[3,2-c]pyridine-6-imine) exhibit Φ = 61% quantum yield, useful in cellular imaging .
  • pH Sensitivity : Protonation at N-1 quenches fluorescence, enabling pH-dependent probes .

Synthesis Tip : Formylation with DMF-DMA followed by reamination yields emissive derivatives .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Phenylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine
Reactant of Route 2
Reactant of Route 2
1-(Phenylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine

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